2-Amino-4-cyano-4-methylbutanoic acid
Overview
Description
2-Amino-4-cyano-4-methylbutanoic acid is an organic compound with the molecular formula C₆H₁₀N₂O₂ It is a derivative of butanoic acid, featuring an amino group, a cyano group, and a methyl group attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-cyano-4-methylbutanoic acid can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . Another method involves the use of recyclable chiral auxiliaries to form Ni (II) complexes with glycine Schiff bases, which are then alkylated under basic conditions .
Industrial Production Methods
For large-scale production, the method involving the formation of Ni (II) complexes is particularly useful. This method allows for the preparation of enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid, which can be converted to the desired product . The process involves several steps, including the formation of the Ni (II) complex, alkylation, and subsequent disassembly to reclaim the chiral auxiliary and obtain the target compound.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-cyano-4-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, primary amines, and substituted derivatives, depending on the type of reaction and reagents used.
Scientific Research Applications
2-Amino-4-cyano-4-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the design of new drugs and diagnostic agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules
Mechanism of Action
The mechanism of action of 2-Amino-4-cyano-4-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The amino and cyano groups play a crucial role in its reactivity and interaction with enzymes and receptors. The compound can act as a substrate or inhibitor in various biochemical reactions, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-Amino-4,4,4-trifluorobutanoic acid
- 4-Amino-2-methylbutanoic acid
- 4-Cyanopentanoic acid
Uniqueness
What sets 2-Amino-4-cyano-4-methylbutanoic acid apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both amino and cyano groups allows for a wide range of chemical transformations and applications, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
2-amino-4-cyanopentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-4(3-7)2-5(8)6(9)10/h4-5H,2,8H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZZPFFVJITYEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(=O)O)N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101315677 | |
Record name | Norvaline, 4-cyano- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101315677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150571-06-5 | |
Record name | Norvaline, 4-cyano- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150571-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norvaline, 4-cyano- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101315677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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